molecular formula C17H14N4O3 B2995276 N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide CAS No. 2470280-43-2

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide

Cat. No.: B2995276
CAS No.: 2470280-43-2
M. Wt: 322.324
InChI Key: WGTCRYWISNTHGZ-LBPRGKRZSA-N
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Description

“N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and is part of many biologically active molecules . The benzimidazole ring system has been a basis for developing potential chemotherapeutic agents .


Chemical Reactions Analysis

Benzimidazole derivatives exhibit a broad spectrum of biological activity. Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A study demonstrated that a series of N-substituted benzimidazole derivatives exhibited significant antimicrobial activity against various microorganisms, with some compounds showing promising minimal inhibitory concentration (MIC) values. Additionally, certain derivatives exhibited notable radical scavenging and ferrous ion chelating activities, highlighting their potential as antioxidants (Sindhe et al., 2016).

Anticancer Properties

  • The discovery of the PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for cancer treatment was a significant advancement. This compound showed excellent potency against both PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in various cancer models, highlighting its potential in cancer therapy (Penning et al., 2009).

Antimicrobial Evaluation of Novel Derivatives

  • Research on N-Benzimidazol-1-yl-methyl-benzamide derivatives revealed that certain compounds exhibited effective antimicrobial properties against a range of bacterial and fungal strains. This study underscores the potential of benzimidazole derivatives in developing new antimicrobial agents (Sethi et al., 2016).

Synthesis and Evaluation of Antimicrobial Activity

  • Novel benzimidazole carboxamides were synthesized and showed considerable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This research contributes to the ongoing search for new antimicrobial agents (Ayhan-Kilcigil et al., 1999).

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities . For instance, some benzimidazole derivatives have been found to inhibit acetyl- and butyrylcholinesterase , which are key enzymes involved in neurotransmission

Cellular Effects

The cellular effects of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide are currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives have been reported to exhibit various effects on cells. For example, some benzimidazole derivatives have shown selective antiproliferative effects on certain cancer cell lines

Molecular Mechanism

Benzimidazole derivatives have been reported to interact with various biomolecules and exert their effects at the molecular level . For instance, some benzimidazole derivatives have been found to inhibit enzymes such as acetyl- and butyrylcholinesterase

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzimidazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory effects at a dose level of 100 mg/kg in animal models .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors .

Subcellular Localization

The subcellular localization of similar compounds can be studied using various techniques .

Properties

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-13-6-5-12(17(24)21-13)20-16(23)11-7-9-3-1-2-4-10(9)14-15(11)19-8-18-14/h1-4,7-8,12H,5-6H2,(H,18,19)(H,20,23)(H,21,22,24)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCRYWISNTHGZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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